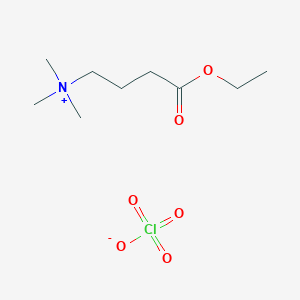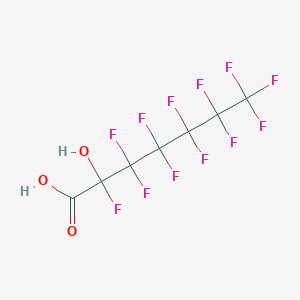![molecular formula C14H14O7S2 B14346171 3-Hydroxy-2-[[2-(hydroxymethyl)phenyl]sulfonylmethyl]benzenesulfonic acid CAS No. 94248-30-3](/img/structure/B14346171.png)
3-Hydroxy-2-[[2-(hydroxymethyl)phenyl]sulfonylmethyl]benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-[[2-(hydroxymethyl)phenyl]sulfonylmethyl]benzenesulfonic acid is a complex organic compound with the molecular formula C14H14O7S2. This compound is characterized by the presence of hydroxyl, sulfonyl, and phenyl groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-[[2-(hydroxymethyl)phenyl]sulfonylmethyl]benzenesulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of a phenyl derivative followed by hydroxylation and subsequent sulfonylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and hydroxylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-[[2-(hydroxymethyl)phenyl]sulfonylmethyl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenesulfonic acid derivatives, while reduction can produce sulfides or thiols.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-[[2-(hydroxymethyl)phenyl]sulfonylmethyl]benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 3-Hydroxy-2-[[2-(hydroxymethyl)phenyl]sulfonylmethyl]benzenesulfonic acid exerts its effects involves interactions with various molecular targets. The hydroxyl and sulfonyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The phenyl ring can participate in π-π interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-2-(hydroxymethyl)benzenesulfonic acid
- 2-Hydroxy-5-(hydroxymethyl)benzenesulfonic acid
- 4-Hydroxy-3-(hydroxymethyl)benzenesulfonic acid
Uniqueness
3-Hydroxy-2-[[2-(hydroxymethyl)phenyl]sulfonylmethyl]benzenesulfonic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and sulfonyl groups on the phenyl ring allows for diverse chemical modifications and applications, setting it apart from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
94248-30-3 |
|---|---|
Molekularformel |
C14H14O7S2 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
3-hydroxy-2-[[2-(hydroxymethyl)phenyl]sulfonylmethyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H14O7S2/c15-8-10-4-1-2-6-13(10)22(17,18)9-11-12(16)5-3-7-14(11)23(19,20)21/h1-7,15-16H,8-9H2,(H,19,20,21) |
InChI-Schlüssel |
QNCWJIHHYFWGGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CO)S(=O)(=O)CC2=C(C=CC=C2S(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane](/img/structure/B14346088.png)


![[(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B14346095.png)

![{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane](/img/structure/B14346099.png)
![1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one](/img/structure/B14346104.png)
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane](/img/structure/B14346111.png)

![3-[(E)-(Methylimino)methyl]-1-oxo-2-phenylquinoxalin-1-ium-4(1H)-olate](/img/structure/B14346124.png)
![2-[(Z)-(4-Chlorophenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14346138.png)
![4,4'-[(2,6-Diphenylpyridine-3,5-diyl)bis(methylene)]bis(morpholine)](/img/structure/B14346145.png)
![2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14346147.png)

